(1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol
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Overview
Description
(1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol is a chemical compound with the molecular formula C7H12O5 and a molecular weight of 176.17 g/mol It is a derivative of glucose, specifically a methylated form of 3,6-anhydro-α-D-glucopyranose
Preparation Methods
Synthetic Routes and Reaction Conditions: (1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol can be synthesized through several methods. One common method involves the reaction of methyl 6-O-tosyl-α-D-glucopyranoside with sodium hydroxide in ethanol at 60°C for 2 hours . Another method includes the reaction of methyl 4,6-O-benzylidene-α-D-glucopyranoside with diethyl azodicarboxylate and triphenylphosphine .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: This compound is utilized in studies involving carbohydrate metabolism and enzyme interactions.
Industry: this compound is used in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of methyl 3,6-anhydro-α-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. It can act as a substrate or inhibitor, depending on the context. The compound’s structural similarity to glucose allows it to bind to enzyme active sites, thereby influencing enzymatic activity and metabolic pathways .
Comparison with Similar Compounds
Methyl α-D-glucopyranoside: A methylated glucose derivative with similar structural properties.
Methyl β-D-glucopyranoside: Another glucose derivative with a different anomeric configuration.
Methyl α-D-mannopyranoside: A methylated mannose derivative with distinct stereochemistry.
Uniqueness: (1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[321]octane-4,8-diol is unique due to its anhydro bridge, which imparts specific chemical and physical properties
Properties
CAS No. |
13407-60-8 |
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Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(1R,3S,4R,5S,8R)-3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol |
InChI |
InChI=1S/C7H12O5/c1-10-7-5(9)6-4(8)3(12-7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1 |
InChI Key |
LYLSUYCOHWVOFS-OVHBTUCOSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@@H]2[C@@H]([C@H](O1)CO2)O)O |
SMILES |
COC1C(C2C(C(O1)CO2)O)O |
Canonical SMILES |
COC1C(C2C(C(O1)CO2)O)O |
Origin of Product |
United States |
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